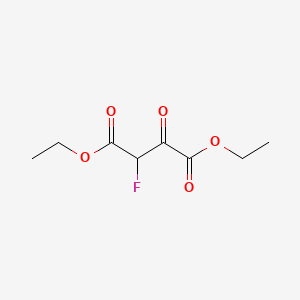

Diethyl 2-fluoro-3-oxosuccinate

Descripción

Significance of Fluorine in Organic Molecules for Academic Research

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties, making it a pivotal strategy in modern chemistry. nih.govwikipedia.org Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. orgsyn.orgnih.gov This inherent stability often imparts increased thermal and metabolic resistance to fluorinated compounds. orgsyn.orgnih.gov

Overview of β-Keto Esters as Versatile Synthetic Intermediates

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This arrangement of functional groups makes them exceptionally versatile building blocks in organic synthesis. nih.govnih.gov They possess both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) reactive sites, allowing them to participate in a wide array of chemical transformations. nih.gov

These compounds are key intermediates in the synthesis of complex molecules, including many pharmaceuticals. nih.govmdpi.com Classic reactions such as the Claisen condensation are traditionally used for their synthesis. mdpi.com Their utility is demonstrated in various reactions, including aldol (B89426) additions, Mannich reactions, and annulations, to construct diverse and complex molecular architectures, such as cyclic compounds. nih.govepa.gov The ability to serve as precursors for chiral compounds further elevates their importance in asymmetric catalysis and the synthesis of natural products. epa.gov

Contextualization of Diethyl 2-fluoro-3-oxosuccinate within Fluorinated Succinate (B1194679) Chemistry

This compound belongs to the family of fluorinated succinates. Succinates are derivatives of succinic acid, a four-carbon dicarboxylic acid. The introduction of a fluorine atom and an oxo (ketone) group onto the succinate backbone, as seen in the target compound, creates a highly functionalized molecule with potential for specialized applications.

While specific research on this compound is scarce, studies on analogous compounds offer insights into its potential reactivity and utility. For instance, related compounds like Diethyl 2-cyano-3-oxosuccinate and Diethyl 2-methyl-3-oxosuccinate are known intermediates in chemical synthesis. mdpi.compharmaffiliates.com The synthesis of Diethyl 2-cyano-3-oxosuccinate, for example, is achieved through a Claisen condensation. mdpi.com Research on such analogs shows they exist in a keto-enol equilibrium and can be used to construct heterocyclic systems. mdpi.com

The presence of the electron-withdrawing fluorine atom in this compound is expected to significantly influence the acidity of the α-proton and the reactivity of the adjacent carbonyl groups. This would make it a potentially valuable, albeit currently under-explored, intermediate for creating novel fluorinated molecules. The lack of dedicated research, however, means its specific chemical behavior and synthetic potential remain largely theoretical.

Data on this compound and Related Compounds

Detailed experimental data for this compound is not available in peer-reviewed literature. However, basic identification information has been cataloged. For context, properties of related, well-studied compounds are presented below.

Interactive Table: Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 392-58-5 | C₈H₁₁FO₅ | 206.17 |

| Diethyl 2-methyl-3-oxosuccinate | 759-65-9 | C₉H₁₄O₅ | 202.20 |

| Diethyl 2-cyano-3-oxosuccinate | 6802-75-1 | C₉H₁₁NO₅ | 213.19 |

| Diethyl 2-fluorosuccinate | 407-27-2 | C₈H₁₃FO₄ | 192.18 |

Data sourced from chemical vendor catalogs and public databases. chemscene.comnih.gov

Detailed Research Findings

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

diethyl 2-fluoro-3-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHGUBASZJMZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279399 | |

| Record name | diethyl 2-fluoro-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-58-5 | |

| Record name | 392-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-fluoro-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of Diethyl 2 Fluoro 3 Oxosuccinate

Keto-Enol Tautomerism and its Impact on Reactivity

Like other β-dicarbonyl compounds, diethyl 2-fluoro-3-oxosuccinate exists as an equilibrium mixture of its keto and enol tautomers. This tautomerism is a critical aspect of its reactivity, as the two forms exhibit different chemical properties. The keto form possesses two electrophilic carbonyl carbons, while the enol form contains a nucleophilic C=C double bond and an acidic hydroxyl group.

The position of the keto-enol equilibrium is influenced by several factors, including the solvent and the nature of substituents. nih.govresearchgate.net For 1,3-dicarbonyl compounds in general, the equilibrium can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the quantification of each tautomer. nih.govasu.eduencyclopedia.pub The interconversion between the keto and enol forms is typically slow on the NMR timescale, enabling the distinct observation of signals for both species. asu.eduthermofisher.com In the case of the related compound, diethyl 2-cyano-3-oxosuccinate, studies have shown that the equilibrium is strongly shifted towards the enol form in solution. researchgate.net The presence of the electron-withdrawing fluorine atom in this compound is expected to influence the acidity of the α-proton and thus the stability of the enolate intermediate, which plays a role in the tautomerization process. The enol form's ability to form intramolecular hydrogen bonds can also contribute to its stability.

The reactivity of this compound is directly impacted by this tautomeric equilibrium. The keto form is susceptible to nucleophilic attack at the carbonyl carbons, while the enol form can react with electrophiles at the α-carbon. The enolate, formed by deprotonation of the α-carbon, is a key intermediate in many of its reactions, including alkylations and condensations.

Stereoselective Reduction Reactions

The reduction of the ketone functionality in this compound can lead to the formation of two new stereocenters, making stereoselective reduction methods particularly valuable.

Biocatalytic Reductions with Ketoreductases

Ketoreductases (KREDs) have emerged as powerful biocatalysts for the stereoselective reduction of ketones. In the context of α-fluoro-β-keto esters, KREDs can provide access to all four possible stereoisomers of the corresponding α-fluoro-β-hydroxy esters with high diastereoselectivity and enantioselectivity. The choice of the specific ketoreductase enzyme determines which diastereomer, either syn or anti, is predominantly formed. This enzymatic approach offers a green and efficient alternative to traditional chemical methods.

| Product Stereochemistry | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| syn-isomer | High | High |

| anti-isomer | High | High |

Table 1: Representative outcomes of biocatalytic reduction of α-fluoro-β-keto esters using different ketoreductases.

Dynamic Reductive Kinetic Resolution Approaches

Dynamic reductive kinetic resolution (DRKR) is a powerful strategy that combines the rapid, in-situ racemization of the starting material with a stereoselective reduction. This allows for the theoretical conversion of 100% of the racemic starting material into a single stereoisomer of the product. For α-fluoro-β-keto esters like this compound, the acidic α-proton facilitates racemization under appropriate conditions.

This approach has been successfully applied to related α-substituted-β-keto esters. The combination of a racemization catalyst (which can be an acid, a base, or a metal complex) and a highly stereoselective reducing agent (such as a ketoreductase or a chiral metal hydride) enables the efficient synthesis of enantiomerically pure α-fluoro-β-hydroxy esters.

Nucleophilic Additions and Condensations

The carbonyl groups of this compound are susceptible to nucleophilic attack. A variety of nucleophiles, including amines and hydrazines, can react at these sites, often leading to condensation products.

Amines can react with the ketone carbonyl to form imines or enamines, which are valuable synthetic intermediates. chemguide.co.uknih.govresearchgate.netresearchgate.net The initial addition of the amine to the carbonyl group forms a hemiaminal intermediate, which can then dehydrate. The presence of the α-fluoro substituent can influence the reactivity of the carbonyl group and the stability of the resulting products.

Intramolecular Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds. Condensation reactions with dinucleophiles can lead to the formation of five- or six-membered rings.

For instance, the reaction with hydrazine (B178648) or substituted hydrazines is a common method for the synthesis of pyrazoles. organic-chemistry.orgmdpi.com The reaction typically proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization and dehydration. The specific substitution pattern on the resulting pyrazole (B372694) ring is determined by the reaction conditions and the substituents on the hydrazine.

Similarly, reaction with other 1,2-dinucleophiles can be employed to construct pyridazine (B1198779) skeletons. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org These reactions often involve the condensation of the dicarbonyl moiety with a suitable building block to form the six-membered ring. The fluorine substituent can be retained in the final heterocyclic product, providing access to fluorinated heterocycles which are of interest in medicinal chemistry.

Deacylation Reactions for α-Fluoro-α,β-unsaturated Esters

β-Keto esters can undergo deacylation, which involves the cleavage of the C-C bond between the α-carbon and the keto carbonyl group. In the case of this compound, this transformation could potentially lead to the formation of α-fluoro-α,β-unsaturated esters, which are valuable building blocks in organic synthesis. The deacylation of β-keto esters can be achieved under various conditions, often involving hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid. The presence of the fluorine atom may influence the ease of this reaction.

Multi-Component Reactions in Heterocyclic Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate diverse libraries of compounds. This compound, with its combination of a β-ketoester functionality and a fluorine atom, is a promising substrate for MCRs in the synthesis of novel fluorinated heterocycles. While specific literature on the MCRs of this compound is not abundant, its reactivity can be inferred from the well-established behavior of similar fluorinated β-dicarbonyl compounds in classic MCRs like the Biginelli and Hantzsch reactions.

The presence of the electron-withdrawing fluorine atom at the α-position is expected to influence the reactivity of the dicarbonyl moiety, potentially affecting reaction rates and the stability of intermediates.

Biginelli-Type Reactions

The Biginelli reaction is a well-known three-component condensation between a β-ketoester, an aldehyde, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. wikipedia.org These heterocyclic scaffolds are of significant interest in medicinal chemistry.

Drawing parallels with the behavior of other fluorinated β-oxo esters, this compound is anticipated to react with various aldehydes and urea or thiourea. researchgate.net Research on fluorinated 3-oxo esters in Biginelli-type condensations has shown that the reaction often proceeds via the diastereoselective formation of a stable 4-fluoroalkyl-4-hydroxy-hexahydropyrimidine intermediate. researchgate.net This intermediate typically requires a subsequent acid-catalyzed dehydration step to yield the final dihydropyrimidine (B8664642) product. researchgate.netresearchgate.net

A plausible Biginelli-type reaction involving this compound is outlined below:

Table 1: Hypothetical Biginelli Reaction of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Expected Product |

| This compound | Aryl Aldehyde | Urea | 1. Lewis or Brønsted Acid (e.g., HCl, BF₃) 2. Dehydration (e.g., p-TsOH, heat) | Diethyl 2-(4-aryl-6-oxo-1,2,5,6-tetrahydropyrimidin-2-yl)-2-fluorosuccinate |

| This compound | Aryl Aldehyde | Thiourea | 1. Lewis or Brønsted Acid (e.g., HCl, BF₃) 2. Dehydration (e.g., p-TsOH, heat) | Diethyl 2-fluoro-2-(4-aryl-6-thioxo-1,2,5,6-tetrahydropyrimidin-2-yl)succinate |

Hantzsch-Type Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is another cornerstone MCR that typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org This reaction leads to the formation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. wikipedia.org Hantzsch esters and their derivatives are notable for their applications in medicinal chemistry, for instance, as calcium channel blockers. wikipedia.org

Given the successful application of fluorinated β-ketoesters in Hantzsch-type syntheses, it is highly probable that this compound could serve as a key building block for fluorinated dihydropyridines and pyridines. The reaction would likely proceed via the condensation of two molecules of this compound with an aldehyde and a nitrogen source.

A representative Hantzsch-type reaction is depicted in the following table:

Table 2: Hypothetical Hantzsch Reaction of this compound

| Reactant 1 (2 equiv.) | Reactant 2 | Reactant 3 | Conditions | Expected Dihydropyridine (B1217469) Product |

| This compound | Aldehyde | Ammonium Acetate | Reflux in a suitable solvent (e.g., ethanol) | Tetraethyl 4-substituted-2,6-bis(fluoromethyl)-1,4-dihydropyridine-3,3,5,5-tetracarboxylate (hypothetical structure) |

The resulting fluorinated dihydropyridines could be valuable precursors for a variety of other heterocyclic systems through further chemical transformations. The fluorine substituent offers a unique handle for modulating the electronic properties and biological activity of the target molecules. The exploration of this compound in these and other multi-component reactions holds considerable potential for the discovery of novel, fluorine-containing heterocyclic compounds.

Applications in Complex Molecule Synthesis

Synthesis of Fluorinated Amino Acids and Derivatives

Fluorinated amino acids are of significant interest in medicinal chemistry and drug design, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net Diethyl 2-fluoro-3-oxosuccinate serves as a key starting material for creating fluorinated analogues of natural amino acids.

The synthesis of fluorinated β-amino acids can be achieved using this compound through multi-step reaction sequences. researchgate.net A common strategy involves a Mannich-type reaction, which is a three-component condensation of an enolizable carbonyl compound, an aldehyde, and an amine to form a β-amino carbonyl compound. researchgate.net In this context, this compound can act as the carbonyl component.

Another established route is the reduction of fluorinated β-enamino esters or β-imino esters. researchgate.netnih.gov A synthetic approach could involve the initial condensation of this compound with an amine to form a β-enamino ester, followed by a stereoselective reduction of the carbon-nitrogen double bond to establish the β-amino acid framework. nih.gov The use of chiral auxiliaries or catalysts during the reduction step can yield enantiomerically pure fluorinated β-amino acids. nih.gov

| Precursor Reaction | Intermediate | Target Molecule Class |

| Mannich-type Reaction | β-amino carbonyl compound | Fluorinated β-Amino Acid |

| Condensation with Amine & Reduction | β-enamino ester | Fluorinated β-Amino Acid |

This compound is a suitable precursor for producing fluorinated α-amino acids, particularly analogues of aspartic acid. A key method for this transformation is biomimetic transamination of the ketone functional group. researchgate.net This reaction mimics the biological process by converting the carbonyl group into an amino group, which can be achieved using various chemical reagents or, more elegantly, through enzymatic processes.

Chemoenzymatic methods offer high stereoselectivity, which is crucial for the synthesis of biologically active molecules. For example, a transaminase enzyme could be employed to stereoselectively convert the 3-oxo group of this compound into an amino group, directly yielding a protected form of 3-fluoroaspartic acid. Subsequent enzymatic resolution techniques, such as hydrolysis with acylase or papain, can be used to separate racemic mixtures into their respective L- and D-enantiomers, providing optically pure fluorinated α-amino acids.

| Synthetic Strategy | Key Transformation | Advantage |

| Biomimetic Transamination | C=O group to C-NH2 group | Direct conversion to α-amino acid scaffold. researchgate.net |

| Enzymatic Resolution | Separation of enantiomers | Access to optically pure L- and D-isomers. |

Building Block for Heterocyclic Compounds

The 1,3-dicarbonyl motif within this compound is a classic substrate for synthesizing a wide array of heterocyclic compounds. The fluorine atom is carried into the final heterocyclic ring, providing a straightforward method for creating fluorinated derivatives with potential applications in pharmaceuticals and agrochemicals.

The synthesis of pyrazole (B372694) derivatives from 1,3-dicarbonyl compounds is a well-established transformation, often achieved through condensation with hydrazine (B178648) or its derivatives. nih.govresearchgate.net Reacting this compound with hydrazine hydrate (B1144303) would be expected to yield a 4-fluoro-5-carboxypyrazol-3-one derivative after cyclization and dehydration. The reaction proceeds by initial attack of the hydrazine at one of the carbonyl carbons, followed by intramolecular condensation with the second carbonyl group to form the pyrazole ring.

Similarly, isoxazole (B147169) derivatives can be prepared by the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govorganic-chemistry.org The reaction of this compound with hydroxylamine would lead to the formation of a fluorinated isoxazole, providing a scaffold found in numerous bioactive molecules. nih.govnih.gov

Pyrimidines, a core structure in nucleic acids and many drugs, can be synthesized via the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea (B33335), or thiourea. mdpi.comresearchgate.net The reaction of this compound with urea, for instance, would produce a fluorinated analogue of barbituric acid or a related pyrimidinedione derivative.

The synthesis of 4H-pyran derivatives often utilizes a one-pot, multi-component reaction. arabjchem.orgnih.gov this compound can serve as the β-ketoester component in a reaction with an aldehyde and an active methylene (B1212753) compound like malononitrile. researchgate.netencyclopedia.pub This typically proceeds through an initial Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization to furnish the highly substituted fluorinated pyran ring. nih.govencyclopedia.pub

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that combines an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to produce a 1,4-dihydropyridine (B1200194). researchgate.net By using this compound as the β-ketoester component, this method can be adapted to create fluorinated 1,4-dihydropyridine derivatives, which are a well-known class of calcium channel blockers.

The synthesis of tetrahydropyridines can also be achieved through domino reactions involving Michael addition and Mannich-type reactions. mdpi.comauctoresonline.org The reactivity of this compound makes it a suitable substrate for such complex, multi-step, one-pot syntheses, leading to stereoselective formation of highly functionalized fluorinated tetrahydropyridine (B1245486) rings. mdpi.com

| Heterocycle | Co-Reactant(s) | Key Reaction Type |

| Pyrazole | Hydrazine | Condensation nih.govresearchgate.net |

| Isoxazole | Hydroxylamine | Condensation nih.govorganic-chemistry.org |

| Pyrimidine | Urea / Thiourea / Amidine | Pinner Synthesis mdpi.comresearchgate.net |

| Pyran | Aldehyde, Malononitrile | Multi-component Condensation nih.govresearchgate.net |

| Dihydropyridine | Aldehyde, Ammonia | Hantzsch Synthesis researchgate.net |

| Tetrahydropyridine | Aldehyde, Amine, etc. | Domino Reaction mdpi.comauctoresonline.org |

Synthesis of Fluorinated Peptides and Peptidomimetics

The incorporation of fluorine into peptides and peptidomimetics is a significant strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.netrsc.org Fluorinated amino acids are key building blocks for these purposes. researchgate.net While various methods exist for the synthesis of fluorinated amino acids, including the use of fluorinated building blocks, direct fluorination of amino acid precursors, and asymmetric synthesis approaches, specific applications of this compound in this context are not extensively documented in the scientific literature based on available search results. rsc.orgmdpi.com

Peptidomimetics, which mimic the structure and function of peptides, often incorporate heterocyclic scaffolds or modified amino acids to improve their drug-like properties. researchgate.netnih.gov The synthesis of these complex molecules can involve various strategies, including solid-phase synthesis and the use of specialized building blocks. nih.gov However, a direct synthetic route utilizing this compound for the creation of fluorinated peptidomimetics has not been detailed in the surveyed literature.

Spectroscopic and Computational Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Diethyl 2-fluoro-3-oxosuccinate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for its complete structural assignment. A significant aspect of the NMR analysis of this compound is the investigation of keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the two ethyl ester groups. These would typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The chemical shifts of these groups would be in the typical regions for ethyl esters, around 1.2-1.4 ppm for the triplet and 4.1-4.4 ppm for the quartet. The proton at the C2 carbon (the α-carbon) is a key diagnostic signal. Due to the presence of the adjacent fluorine atom, this proton signal would appear as a doublet with a characteristic geminal coupling constant (²JHF). Its chemical shift would be significantly influenced by the electronegative fluorine and the carbonyl groups. In the case of the closely related Diethyl 2-cyano-3-oxosuccinate, which exists predominantly in the enol form, a distinct signal for the enolic hydroxyl (OH) proton is observed at a downfield chemical shift, often around 13.6 ppm. researchgate.netmdpi.comusc.edu For this compound, the position of the C2-H signal and the potential observation of an enolic proton would provide direct evidence for the predominant tautomeric form in solution.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the ester and ketone groups, the carbon atoms of the ethyl groups, and the two central carbons of the succinate (B1194679) backbone. The carbon atom bonded to the fluorine (C2) is of particular interest. Its resonance will be split into a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (in the range of 150-250 Hz). The chemical shift of this carbon will be significantly shifted to a higher frequency (downfield) compared to its non-fluorinated analog due to the high electronegativity of fluorine. The other carbons in the molecule may also show smaller couplings to the fluorine atom (²JCF, ³JCF). For instance, in the enol form of Diethyl 2-cyano-3-oxosuccinate, the carbonyl carbons appear at distinct chemical shifts, providing insight into the electronic environment of each. researchgate.netmdpi.comusc.edu

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule. The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom. The chemical shift of this fluorine signal is indicative of its electronic environment. The signal would be split into a doublet due to coupling with the adjacent proton (²JHF), corroborating the information from the ¹H NMR spectrum. The precise chemical shift would depend on the solvent and the tautomeric equilibrium.

Interactive Data Table: Expected NMR Data for this compound (based on analogs)

| Nucleus | Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| ¹H | Ethyl CH₃ | ~1.3 | Triplet | JHH ≈ 7 |

| ¹H | Ethyl CH₂ | ~4.3 | Quartet | JHH ≈ 7 |

| ¹H | C2-H (keto) | Varies | Doublet | ²JHF ≈ 45-50 |

| ¹H | Enol OH | > 10 (if present) | Singlet | - |

| ¹³C | Ethyl CH₃ | ~14 | Singlet | - |

| ¹³C | Ethyl CH₂ | ~62 | Singlet | - |

| ¹³C | C=O (Ester) | ~160-170 | Singlet or small d | ³JCF may be observed |

| ¹³C | C=O (Keto) | > 190 (keto) or lower (enol) | Doublet | ²JCF may be observed |

| ¹³C | C2 | ~85-95 | Doublet | ¹JCF ≈ 180-200 |

| ¹³C | C3 | Varies (keto vs. enol) | Doublet | ²JCF may be observed |

| ¹⁹F | F | Varies | Doublet | ²JHF ≈ 45-50 |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and ketone groups. In the keto form, two distinct C=O stretching bands would be expected, typically in the region of 1700-1760 cm⁻¹. The ester carbonyl usually absorbs at a higher frequency (1735-1750 cm⁻¹) than the ketone carbonyl (1705-1725 cm⁻¹). If the molecule exists in the enol form, the IR spectrum would be significantly different. The ketone C=O band would be replaced by a C=C stretching vibration of the enol double bond (typically 1600-1650 cm⁻¹) and a broad O-H stretching band for the enolic hydroxyl group (around 2500-3300 cm⁻¹). The C-F stretching vibration would also be present, typically in the region of 1000-1400 cm⁻¹, though it can sometimes be difficult to assign definitively in a complex spectrum. For Diethyl 2-cyano-3-oxosuccinate, the IR spectrum clearly indicates the presence of the enol form, with characteristic absorptions for the C=O, C=C, and a broad OH stretch. researchgate.netmdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to n→π* and π→π* transitions of the carbonyl groups. The keto form would likely exhibit a weak n→π* transition at a longer wavelength (around 270-300 nm) and a more intense π→π* transition at a shorter wavelength. The enol form, with its conjugated system (C=C-C=O), would be expected to have a strong π→π* transition at a longer wavelength compared to the keto form, often above 250 nm. For example, the UV spectrum of the enolic Diethyl 2-cyano-3-oxosuccinate shows a strong absorption maximum at 282 nm. researchgate.netmdpi.com The position and intensity of the absorption bands in the UV-Vis spectrum of this compound would therefore be a valuable tool for assessing the keto-enol equilibrium.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (molecular formula C₈H₁₁FO₅), the calculated exact mass can be determined. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. Common ionization techniques for this type of molecule would include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Table: Calculated Mass for this compound

| Molecular Formula | Calculated Exact Mass (Monoisotopic) |

| C₈H₁₁FO₅ | 206.0585 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported in the publicly available literature, the crystal structure of its close analog, Diethyl 2-cyano-3-oxosuccinate, offers significant insights. The X-ray analysis of Diethyl 2-cyano-3-oxosuccinate reveals that it exists exclusively in the enol form in the solid state. researchgate.netmdpi.com The molecules form hydrogen-bonded dimers, with the enolic hydroxyl group of one molecule forming a hydrogen bond with a carbonyl oxygen of a neighboring molecule. This type of intermolecular interaction is common for β-dicarbonyl compounds and significantly influences their packing in the crystal lattice and physical properties such as melting point. It is highly probable that this compound, if crystalline, would also adopt an enolic or a hydrogen-bonded dimeric structure in the solid state.

Computational Chemistry Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), can provide valuable theoretical insights into the properties of this compound. These calculations can be used to:

Predict Molecular Geometry: Optimize the three-dimensional structures of both the keto and enol tautomers to determine their relative stabilities. This can help in predicting the predominant tautomer in the gas phase or in different solvents (by using solvent models).

Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. Comparing these calculated spectra with experimental data can aid in the assignment of spectral features and confirm the structural elucidation.

Analyze Electronic Properties: Investigate the electronic structure, including molecular orbital energies, charge distribution, and electrostatic potential maps. This can provide insights into the reactivity of the molecule.

For instance, computational studies on related β-ketoesters have been used to rationalize the tautomeric preferences and to understand the influence of substituents on their properties. Similar studies on this compound would be invaluable for a deeper understanding of the role of the fluorine atom on its structure and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. For this compound, DFT calculations would be instrumental in understanding the impact of the electronegative fluorine atom on the molecule's electron distribution and reactivity.

Key parameters typically calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the compound. For this compound, the fluorine atom is expected to lower the energies of both HOMO and LUMO, potentially affecting its reactivity in various chemical transformations.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. In this compound, the region around the fluorine atom would exhibit a negative potential (red/yellow), while the carbonyl carbons and the acidic α-proton would show a positive potential (blue), indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Reactivity Descriptors: Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from DFT calculations. These descriptors provide a quantitative measure of the molecule's stability and reactivity. The presence of fluorine is anticipated to increase the chemical hardness of this compound compared to its non-fluorinated analog, implying greater stability.

A hypothetical table of DFT-calculated electronic properties for this compound, based on trends observed in similar molecules, is presented below.

| Parameter | Predicted Value/Trend | Significance |

| HOMO Energy | Lowered by fluorine substitution | Indicates reduced electron-donating ability |

| LUMO Energy | Lowered by fluorine substitution | Indicates enhanced electron-accepting ability |

| HOMO-LUMO Gap | Potentially increased | Suggests higher kinetic stability |

| Chemical Hardness | Increased | Implies greater resistance to deformation of electron cloud |

| Electronegativity | Increased | Reflects the strong electron-withdrawing nature of fluorine |

Note: The values in this table are predictive and based on general principles of fluorine substitution in organic molecules. Specific values would require dedicated computational studies.

Molecular Modeling and Conformational Analysis

The flexibility of the two ethyl ester groups in this compound gives rise to multiple possible conformations. Molecular modeling techniques, often coupled with DFT calculations, are employed to identify the most stable conformers and to understand the energetic barriers between them.

The conformational landscape of this compound is primarily determined by the rotational barriers around the C-C and C-O single bonds of the ester functionalities and the succinate backbone. The presence of the fluorine atom can influence these conformational preferences through steric and electronic effects, such as dipole-dipole interactions and hyperconjugation.

A conformational analysis would typically involve:

Systematic or stochastic conformational search: To identify all possible low-energy conformers.

Geometry optimization: Using DFT or other quantum mechanical methods to find the precise geometry and energy of each conformer.

Frequency calculations: To confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties.

Below is a hypothetical representation of the types of data that would be generated from a conformational analysis of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |

| Conformer A | 0.00 | (Specific angles defining the orientation of the ester groups) | High |

| Conformer B | 1.5 | (Specific angles defining the orientation of the ester groups) | Moderate |

| Conformer C | 3.2 | (Specific angles defining the orientation of the ester groups) | Low |

Note: This table is illustrative. The actual number of stable conformers and their relative energies would be determined through detailed computational investigation.

Mechanistic Investigations and Stereochemical Control

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies, including the elucidation of reaction pathways and the characterization of transition states, are fundamental to understanding and predicting the stereochemical outcomes of reactions involving Diethyl 2-fluoro-3-oxosuccinate. While specific transition state calculations for this exact molecule are not extensively documented in publicly available literature, general principles from related systems offer significant insights.

In many reactions, such as nucleophilic additions to the carbonyl group, the reaction is expected to proceed through a transition state where the incoming nucleophile approaches the carbonyl carbon. The facial selectivity of this attack is governed by the steric and electronic properties of the substituents on the alpha-carbon. For this compound, the fluorine atom and the adjacent ester group create a chiral center, influencing the preferred trajectory of the nucleophile.

Computational models, such as those based on the Felkin-Anh or related models, can be employed to predict the stereochemical preference. These models consider the relative steric bulk of the substituents alpha to the carbonyl group to predict the favored diastereomer. The electronegativity of the fluorine atom can also influence the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl group, potentially affecting the reaction pathway. For instance, in the CBS reduction of ketones, computational and experimental studies have revealed that the reaction proceeds through a boat-like transition state, where the steric repulsion between the substituents on the ketone and the catalyst determines the stereochemical outcome. youtube.comyoutube.com Similar principles would apply to the reduction of this compound, where the fluorine atom's size and electronic effects would play a crucial role in the transition state geometry.

Influence of Catalysis on Reaction Outcomes

The choice of catalyst is paramount in controlling the stereoselectivity of reactions involving this compound. Different catalytic systems, including metal-based, organocatalytic, and biocatalytic approaches, offer distinct advantages in guiding the formation of specific stereoisomers.

Metal-Catalyzed Processes

Metal catalysts, particularly those featuring chiral ligands, are powerful tools for achieving high levels of enantioselectivity and diastereoselectivity. In reactions such as hydrogenation or transfer hydrogenation of the keto group in this compound, chiral ruthenium, rhodium, or iridium complexes are often employed. nih.gov The mechanism of these reactions typically involves the coordination of the ketone to the metal center, followed by the transfer of a hydride from the metal complex or a hydrogen source. The chiral ligands create a specific three-dimensional environment around the metal center, which dictates the facial selectivity of the hydride attack. nih.gov

For example, in the asymmetric hydrogenation of ketones, a concerted six-membered transition state is often proposed, where the precise arrangement of the substrate relative to the chiral ligands determines the stereochemical outcome. nih.gov The presence of the fluorine atom in this compound can influence the binding affinity of the substrate to the metal catalyst and the stability of the transition state, thereby affecting the efficiency and selectivity of the reaction.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative for controlling stereochemistry. Chiral amines, amino acids, and phosphoric acids are common organocatalysts that can activate substrates and control the stereochemical course of a reaction. For transformations of this compound, organocatalysts can be used to promote reactions such as aldol (B89426) additions, Michael additions, or reductions.

A notable example of organocatalysis in fluorinated systems is the diastereoselective synthesis of primary β-fluoroamines. nih.gov This process involves the enantioselective α-fluorination of an aldehyde using a chiral organocatalyst, followed by further transformations. nih.gov The stereochemical outcome is controlled by the chiral catalyst, which directs the approach of the fluorinating agent. nih.gov Similar principles can be applied to reactions of this compound, where a chiral organocatalyst could control the addition of a nucleophile to the carbonyl group.

Biocatalytic Mechanisms

Enzymes, as natural chiral catalysts, offer unparalleled selectivity in many chemical transformations. For the reduction of the keto group in this compound, oxidoreductases from various microorganisms, such as baker's yeast (Saccharomyces cerevisiae), are highly effective. nih.govmdpi.comacgpubs.org These enzymes utilize cofactors like NADPH to deliver a hydride to the carbonyl group with high stereospecificity. nih.gov

The mechanism of biocatalytic reduction involves the binding of the substrate in a specific orientation within the enzyme's active site. The active site's chiral environment then dictates the delivery of the hydride to either the Re or Si face of the carbonyl, leading to the formation of a specific stereoisomer of the corresponding hydroxy acid. The presence of a fluorine atom can significantly influence the substrate's binding and the stereochemical outcome. In some cases, the replacement of a hydrogen or a methyl group with a fluorine or trifluoromethyl group can even invert the stereoselectivity of the reduction, as different enzymes within the organism may have varying specificities for fluorinated substrates. acs.orgethz.ch

Factors Governing Diastereoselectivity and Enantioselectivity

The stereochemical outcome of reactions involving this compound is governed by a delicate interplay of various factors. Understanding and controlling these factors are crucial for the selective synthesis of a desired stereoisomer.

Key factors influencing diastereoselectivity and enantioselectivity include:

Substrate Structure: The inherent chirality of this compound, due to the fluorine atom at the α-position, plays a significant role in directing the approach of incoming reagents. The relative size and electronic nature of the fluorine atom and the ester groups influence the stability of different transition states.

Catalyst Structure: In catalyzed reactions, the structure of the chiral ligand (in metal catalysis) or the organocatalyst is the primary determinant of enantioselectivity. The specific steric and electronic interactions between the catalyst and the substrate in the transition state lead to the preferential formation of one enantiomer over the other. youtube.com

Reaction Conditions: Parameters such as temperature, solvent, and the nature of additives can have a profound impact on stereoselectivity. Lower temperatures often lead to higher selectivity by amplifying the small energy differences between diastereomeric transition states. The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome.

Nature of the Reagent: In nucleophilic addition reactions, the size and nature of the nucleophile can influence the diastereoselectivity of the attack on the carbonyl group.

The following table summarizes the influence of different catalytic systems on the stereochemical outcome of reactions involving fluorinated keto esters, which can be extrapolated to this compound.

| Catalytic System | Typical Reaction | Key Stereocontrolling Element | Expected Outcome for this compound |

| Metal-Catalysis | Asymmetric Hydrogenation | Chiral Ligands (e.g., BINAP, DuPhos) | High enantioselectivity in the reduction of the keto group. |

| Organocatalysis | Asymmetric Aldol/Michael Addition | Chiral Catalyst (e.g., Proline derivatives) | High diastereoselectivity and enantioselectivity in C-C bond formation. |

| Biocatalysis | Asymmetric Reduction | Enzyme Active Site (e.g., Baker's Yeast) | High enantioselectivity in the reduction of the keto group to the corresponding alcohol. |

By carefully selecting the appropriate catalytic system and optimizing the reaction conditions, it is possible to achieve high levels of control over the stereochemistry of reactions involving this compound, enabling the synthesis of specific stereoisomers for various applications.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and use of hazardous materials. For Diethyl 2-fluoro-3-oxosuccinate, moving beyond traditional synthesis is a key research objective.

Biocatalysis: A promising sustainable approach involves harnessing enzymes for synthetic transformations. Biocatalytic methods offer high selectivity under mild, environmentally friendly conditions. researchgate.net Research into the biocatalytic synthesis of related fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid using engineered E. coli, showcases the potential for developing whole-cell transformation systems. frontiersin.orgnih.gov Such strategies could be adapted for the production of this compound precursors, minimizing the environmental impact compared to conventional chemical methods. frontiersin.org The synthesis of 2-fluoromalonate, a related structure, can be achieved via microorganisms, presenting a green alternative to chemical synthesis. frontiersin.org

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. europa.eu The precise control over reaction parameters like temperature and mixing minimizes byproduct formation. europa.eu This technology is particularly advantageous for potentially hazardous reactions like direct fluorination. rsc.org The successful application of flow systems for the synthesis of dialkyl succinates and C-glycosyl compounds demonstrates the viability of this approach for producing complex molecules efficiently. nih.govresearchgate.net Implementing a continuous flow process for the fluorination of a suitable precursor could lead to a safer, more efficient, and scalable synthesis of this compound. rsc.org

Atom Economy: Future synthetic designs will focus on maximizing atom economy. This includes exploring direct fluorination methods that avoid the use of stoichiometric fluorinating agents in favor of catalytic approaches. rsc.org Research on the selective direct fluorination of 1,3-dicarbonyl compounds has demonstrated high yields and purity, providing a pathway to more sustainable production of fluorinated building blocks. rsc.org

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Achieving precise control over the stereochemistry of the fluorine-bearing carbon is crucial for synthesizing biologically active molecules. The development of novel catalytic systems is central to this endeavor.

Enzyme-Based Catalysis: Enzymes such as ketoreductases (KREDs) and lipases are powerful tools for asymmetric synthesis. researchgate.netmdpi.com NAD(P)H-dependent ketoreductases have been used for the stereoselective transformation of racemic α-fluoro-β-keto esters into α-fluoro-β-hydroxy esters with high purity and yield through dynamic reductive kinetic resolution. researchgate.net Similarly, lipases have been employed for the efficient kinetic resolution of fluorinated β-amino acid esters. mdpi.com Future work could involve screening for or engineering novel enzymes, like diethyl 2-methyl-3-oxosuccinate reductase, that can act directly on this compound or its derivatives to produce specific stereoisomers. wikipedia.org

Asymmetric Metal and Organocatalysis: Significant progress has been made in the enantioselective fluorination of β-keto esters using both metal complexes and small organic molecules as catalysts. mdpi.comnih.gov Chiral metal complexes involving titanium, copper, and europium have been shown to catalyze the α-fluorination of β-keto esters with high enantioselectivity. mdpi.comresearchgate.net Organocatalytic methods, using catalysts derived from cinchona alkaloids or chiral primary amines, also provide excellent stereocontrol in fluorination reactions. mdpi.comresearchgate.net The ongoing development of more robust and efficient catalysts will be critical for the industrial-scale synthesis of enantiopure fluorinated compounds derived from this compound. nih.govresearchgate.net

| Catalyst Type | Example Catalyst System | Substrate Class | Key Findings | Reference(s) |

| Enzyme | Ketoreductases (KREDs) | Racemic α-fluoro-β-keto esters | High optical purity and yield via dynamic reductive kinetic resolution. | researchgate.net |

| Enzyme | Lipase PSIM (Burkholderia cepacia) | Racemic β-amino carboxylic ester hydrochlorides | Excellent enantioselectivity (E > 200) and yields (>48%). | mdpi.com |

| Metal Complex | Ti/TADDOL | α-substituted acyclic β-keto esters | Demonstrated the feasibility of catalytic enantioselective C-F bond formation (up to 90% ee). | researchgate.net |

| Metal Complex | Cu(II)/bis(thiazoline) | β-keto esters | Efficient enantioselective fluorination of 5- and 6-membered ring substrates. | mdpi.com |

| Organocatalyst | Quinidine derivative | β-keto esters | High yields and excellent enantioselectivities (88-99% ee) for trifluoromethylthiolation. | mdpi.com |

Integration of this compound in Advanced Synthetic Methodologies

The utility of a building block is defined by its ability to participate in a wide range of chemical transformations. Integrating this compound into advanced synthetic methodologies will expand its value to synthetic chemists.

Cascade and Multicomponent Reactions: Designing cascade or domino reactions, where multiple bonds are formed in a single operation, is a powerful strategy for building molecular complexity efficiently. Related β,γ-unsaturated α-ketoesters have been used in domino Michael/annulation reactions to generate structurally diverse heterocyclic systems with multiple stereocenters in high yields and excellent enantioselectivity. nih.gov Future research will likely focus on developing similar cascade reactions initiated by this compound, enabling the rapid synthesis of complex fluorinated molecules.

Continuous Flow Systems: Beyond its use in sustainable synthesis, flow chemistry enables reactions that are difficult or dangerous to perform in batch mode. europa.eumdpi.com The ability to operate at high temperatures and pressures safely can accelerate reaction rates and improve yields. nih.gov Integrating the synthesis and subsequent transformation of this compound into a continuous flow process would streamline the production of more complex fluorinated targets. researchgate.net

Computational Design and Prediction of Reactivity and Applications

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby guiding experimental efforts.

Density Functional Theory (DFT) Studies: DFT calculations are increasingly used to understand the reactivity and stability of fluorinated compounds. nih.gov Such studies can elucidate reaction mechanisms, as demonstrated in the investigation of the asymmetric electrophilic trifluoromethylthiolation of β-keto esters, which helped to identify the most likely reaction pathway. mdpi.com For this compound, DFT can be used to predict its conformational preferences, keto-enol tautomerism, and reactivity with various nucleophiles and electrophiles. nih.gov This predictive power can guide the design of new reactions and catalysts.

Predicting Physicochemical Properties: Computational methods can predict key properties influenced by fluorination, such as lipophilicity, pKa, and hydrogen bonding capacity. nih.gov These predictions are vital for designing molecules with specific applications in mind, for example, in drug discovery, where these properties govern a molecule's pharmacokinetic profile. nih.gov

| Computational Method | Application Area | Insights Gained | Reference(s) |

| Density Functional Theory (DFT) | Mechanistic Elucidation | Identified the preferred reaction pathway (Wynberg ion pair-hydrogen bonding model) for trifluoromethylthiolation. | mdpi.com |

| Density Functional Theory (DFT) | Conformational & Stability Analysis | Revealed stable enol tautomers and intramolecular hydrogen bonding in fluorinated diketones, affecting lipophilicity. | nih.gov |

Expanding the Scope of Fluorinated Building Blocks in Chemical Biology and Materials Science

The unique properties imparted by fluorine make fluorinated compounds highly valuable in applied fields. This compound is a precursor to a new generation of functional molecules and materials.

Chemical Biology: Fluorinated amino acids and peptides are emerging as critical components in biomedical research and peptide engineering. nih.govrsc.org The introduction of fluorine can enhance protein stability, control self-assembly, and modulate biological activity. nih.govnih.gov this compound can serve as a starting material for the synthesis of novel, non-natural fluorinated amino acids, which can then be incorporated into peptides to create biomaterials with unique properties for applications ranging from drug delivery to antibacterial coatings. nih.govacs.org The microbial degradation of such fluorinated peptides is an important area of study, as it can lead to the discovery of new defluorinating enzymes and natural organofluorine compounds. acs.org

Materials Science: The incorporation of fluorine into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique surface characteristics. The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid from related precursors opens the door to producing fluorinated biopolymers like poly(2-fluoro-3-hydroxypropionic acid). frontiersin.orgnih.gov this compound represents a versatile monomer or precursor for a variety of fluorinated polymers and materials, whose properties could be tailored for specific high-performance applications. beilstein-journals.org

Q & A

Q. Optimization Tips :

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance reaction rates.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve fluorinated intermediate stability.

- Temperature Control : Maintain 70–90°C to avoid decarboxylation .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR : Identify fluorine-induced deshielding in carbonyl groups (e.g., ¹H NMR peaks at δ 4.2–4.3 ppm for ethoxy groups; ¹³C NMR carbonyl signals at ~170–175 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235) and fragmentation patterns.

- IR Spectroscopy : Detect carbonyl stretches (~1740 cm⁻¹) and C-F bonds (~1100 cm⁻¹).

Q. First Aid :

- Skin Contact : Wash with soap/water for 15 minutes.

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

Advanced Question: How does the fluorine substituent influence the reactivity of this compound in nucleophilic reactions?

Answer:

The electron-withdrawing effect of fluorine:

- Activates Carbonyl Groups : Increases electrophilicity at C-3, enhancing reactivity toward nucleophiles (e.g., Grignard reagents).

- Steric Hindrance : Fluorine’s small size minimizes steric interference, enabling regioselective attacks at C-3 over C-2 .

Q. Experimental Validation :

- Compare reaction rates with non-fluorinated analogs (e.g., diethyl 3-oxosuccinate) using kinetic studies.

- Monitor regioselectivity via LC-MS or ¹⁹F NMR .

Advanced Question: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer:

Stepwise Methodology :

Replicate Studies : Ensure identical solvent, temperature, and instrument calibration.

Cross-Validate : Use complementary techniques (e.g., X-ray crystallography vs. NMR) .

Statistical Analysis : Apply multivariate regression to identify outliers in published datasets .

Case Example :

Discrepancies in ¹³C NMR carbonyl shifts (Δδ ± 2 ppm) may arise from solvent polarity or impurities. Reproduce results in deuterated DMSO and CDCl₃ to isolate solvent effects .

Advanced Question: What strategies optimize the enantioselective synthesis of this compound for medicinal chemistry applications?

Answer:

- Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., Ru-BINAP) to induce asymmetry .

- Kinetic Resolution : Separate enantiomers via enzymatic methods (e.g., lipase-mediated ester hydrolysis).

Q. Data-Driven Design :

| Condition | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|

| Proline catalyst | 85% | 72 |

| Ru-BINAP | 92% | 68 |

Advanced Question: How can computational modeling predict the metabolic stability of this compound in biological systems?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for ester and C-F bonds to predict hydrolysis rates.

- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., esterases) .

Validation :

Compare in silico predictions with in vitro liver microsome assays. A BDE < 80 kcal/mol for the ester bond correlates with rapid hydrolysis .

Advanced Question: What experimental designs mitigate batch-to-batch variability in large-scale syntheses of this compound?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent ratio, temperature).

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .

Case Study :

A 2³ factorial design identified temperature (p < 0.05) as the critical factor affecting yield variability, enabling tighter control (±2°C) during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.